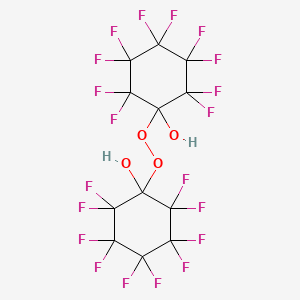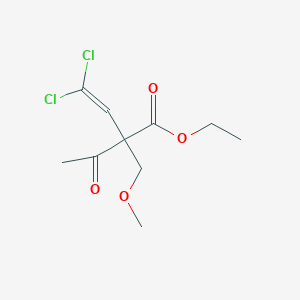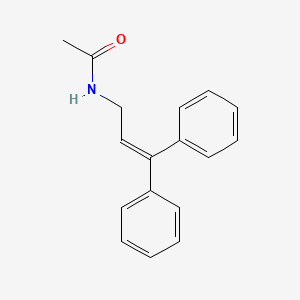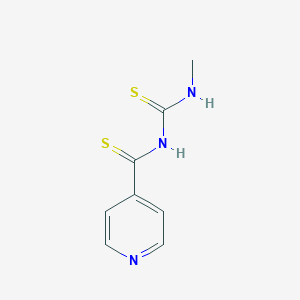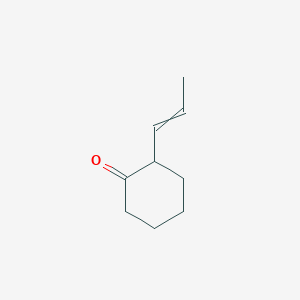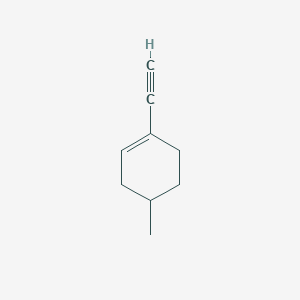
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C12H15N3O3. It is also known as 1,3,5-Triacryloylhexahydro-1,3,5-triazine. This compound is characterized by its triazine ring structure substituted with three acryloyl groups. It is a white to almost white powder or crystalline substance with a melting point of approximately 156°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of acryloyl chloride with hexahydro-1,3,5-triazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Polymerization: Due to the presence of acryloyl groups, it can undergo radical polymerization to form cross-linked polymers.
Addition Reactions: The double bonds in the acryloyl groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Nucleophiles: In addition reactions, nucleophiles such as amines or thiols can react with the acryloyl groups.
Major Products Formed
Cross-linked Polymers: Polymerization leads to the formation of cross-linked polymer networks.
Scientific Research Applications
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It can be used in the modification of biomolecules for various biological applications.
Industry: It is used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione primarily involves its ability to undergo polymerization and addition reactions. The acryloyl groups in the compound can form covalent bonds with other molecules, leading to the formation of cross-linked networks. This property is exploited in various applications, such as the formation of hydrogels for drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione:
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Used in the production of flame retardants and plasticizers.
Uniqueness
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is unique due to its three acryloyl groups, which provide multiple reactive sites for polymerization and addition reactions. This makes it highly versatile for use in various applications, including the synthesis of cross-linked polymers and hydrogels .
Properties
CAS No. |
104627-10-3 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
1,3,5-tri(prop-2-enoyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H9N3O6/c1-4-7(16)13-10(19)14(8(17)5-2)12(21)15(11(13)20)9(18)6-3/h4-6H,1-3H2 |
InChI Key |
CFHPEXPRKXGLGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1C(=O)N(C(=O)N(C1=O)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


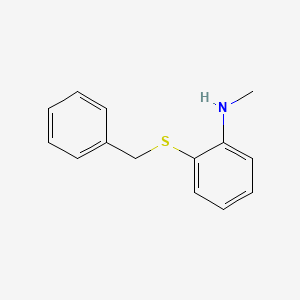
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)

![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
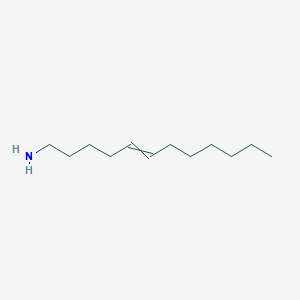
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


